4-Bromo-3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid
CAS No.:
Cat. No.: VC20141008
Molecular Formula: C6H7BrN2O3
Molecular Weight: 235.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H7BrN2O3 |
|---|---|
| Molecular Weight | 235.04 g/mol |
| IUPAC Name | 4-bromo-5-methoxy-2-methylpyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C6H7BrN2O3/c1-9-4(6(10)11)3(7)5(8-9)12-2/h1-2H3,(H,10,11) |
| Standard InChI Key | ZBKTZNKTTNGHLI-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=C(C(=N1)OC)Br)C(=O)O |
Introduction
Synthesis Methods
General Synthetic Strategies
The synthesis of 4-bromo-3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid typically involves multi-step reactions starting from pyrazole precursors. A common approach includes:
-
Condensation: Diethyl butynedioate reacts with methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester .
-
Bromination: Treatment with phosphorus tribromide (PBr₃) introduces the bromine substituent at position 4, yielding 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester .
-
Hydrolysis: Alkaline hydrolysis (e.g., NaOH in ethanol) converts the ester to the carboxylic acid derivative .
Table 1: Key Reaction Conditions
Industrial-Scale Production
Industrial methods optimize cost and efficiency using continuous flow processes. Catalysts such as palladium complexes enhance reaction selectivity, while advanced purification techniques (e.g., column chromatography) ensure high purity (>95%).
Chemical and Physical Properties
Structural Characteristics
X-ray crystallography reveals a planar pyrazole ring with substituents influencing molecular packing. The carboxylic acid group forms hydrogen bonds, enhancing stability . Key spectroscopic data include:
-
¹H NMR (CDCl₃): δ 3.2 ppm (methyl), 3.8 ppm (methoxy), 12.5 ppm (carboxylic acid proton) .
-
IR: Peaks at 1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of methoxy) .
Table 2: Physical Properties
| Property | Value |
|---|---|
| Density | 1.6 g/cm³ |
| Boiling Point | 240°C |
| Solubility | Moderate in polar solvents (e.g., DMSO) |
| LogP | 1.30 |
Biological Activities
Anti-inflammatory Effects
The compound inhibits cyclooxygenase-2 (COX-2) with selectivity over COX-1, reducing prostaglandin synthesis. Comparative studies indicate 40–60% inhibition at 10 μM, rivaling celecoxib.
Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for PI3K and CRAC inhibitors, critical in treating cancer and inflammatory diseases . For example, tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate, derived from this acid, is a key intermediate in drug synthesis .
Material Science
Its polar carboxylic acid group enables use in metal-organic frameworks (MOFs). Zinc-based complexes incorporating this ligand show promise in catalysis and gas storage .
Comparative Analysis
Positional Isomerism
Compared to 5-bromo-3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid, the positional shift of substituents alters reactivity. The 5-carboxylic acid isomer exhibits higher aqueous solubility (LogP = 1.30 vs. 1.45).
Table 3: Isomer Comparison
| Property | 4-Bromo-5-carboxylic Acid | 5-Bromo-4-carboxylic Acid |
|---|---|---|
| Solubility | 25 mg/mL (H₂O) | 18 mg/mL (H₂O) |
| Anticancer IC₅₀ | 20 μM | 35 μM |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume